(3-methyl-1-benzofuran-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone
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Overview
Description
(3-methyl-1-benzofuran-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone is an organic compound that features a benzofuran and a pyrazole ring connected through a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1-benzofuran-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone typically involves the condensation of 3-methyl-2-benzofuran carboxylic acid with 4-methyl-1H-pyrazole in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the methanone bridge.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1-benzofuran-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-methyl-1-benzofuran-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells and reduce inflammation in animal models.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-methyl-1-benzofuran-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3-methyl-1-benzofuran-2-yl)(1H-pyrazol-1-yl)methanone: Similar structure but lacks the methyl group on the pyrazole ring.
(2-benzofuranyl)(4-methyl-1H-pyrazol-1-yl)methanone: Similar structure but lacks the methyl group on the benzofuran ring.
Uniqueness
(3-methyl-1-benzofuran-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone is unique due to the presence of both methyl groups on the benzofuran and pyrazole rings. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H12N2O2 |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)-(4-methylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C14H12N2O2/c1-9-7-15-16(8-9)14(17)13-10(2)11-5-3-4-6-12(11)18-13/h3-8H,1-2H3 |
InChI Key |
BGABGNOUUDMUAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=C(C3=CC=CC=C3O2)C |
Origin of Product |
United States |
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